Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant relevance in organic synthesis and medicinal chemistry. It is characterized by its unique bicyclic structure, which contributes to its chemical reactivity and potential applications. The compound's molecular formula is , and it has a molecular weight of approximately 196.25 g/mol. This compound is classified under the category of bicyclic ketones and esters, often utilized as building blocks in synthetic organic chemistry.
Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate can be sourced from various chemical suppliers, including BenchChem and Advanced ChemBlocks, which provide it for research purposes. Its classification falls under organic compounds, specifically as a bicyclic compound with both ketone and ester functional groups, making it a versatile intermediate in chemical synthesis.
The synthesis of ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate typically involves cyclization reactions using appropriate precursors. A common synthetic route includes the tandem C–H oxidation followed by an oxa-[3,3] Cope rearrangement and aldol reaction, often facilitated by reagents such as tempo oxoammonium tetrafluoroborate and zinc bromide .
The reaction conditions are critical for optimizing yield and purity. For instance, controlling temperature and reaction time can significantly impact the formation of the desired product. Additionally, purification methods such as chromatography may be employed to isolate the compound from reaction mixtures effectively.
Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate features a bicyclic framework that imparts rigidity to the molecule, enhancing its potential interactions with biological targets. The structure can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | C11H16O3 |
Molecular Weight | 196.25 g/mol |
CAS Number | 172288-92-5 |
Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate can undergo various chemical transformations:
Each reaction type requires specific conditions to achieve optimal results:
The mechanism of action for ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate involves its interaction with biological molecules such as enzymes or receptors. The ester group can undergo hydrolysis to yield an active carboxylate form, which may participate in various biochemical pathways . The rigidity provided by its bicyclic structure enhances its binding affinity and specificity towards these targets.
Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate is a colorless liquid at room temperature with a pleasant odor. Its solubility in organic solvents makes it suitable for various chemical applications.
The compound exhibits typical reactivity associated with esters and ketones:
Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
This compound's unique structural features and reactivity make it a valuable asset in both academic research and industrial applications, contributing to advancements in synthetic methodologies and biological understanding.
Tandem carbon-hydrogen bond oxidation enables direct functionalization of inert carbon-hydrogen bonds, bypassing pre-functionalized precursors. For Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate synthesis, allylic silyl ethers serve as optimal substrates due to their propensity for selective oxidation. A key methodology employs tempo oxoammonium tetrafluoroborate (T⁺BF₄⁻) as an oxidant with zinc bromide cocatalysis. This system achieves in situ generation of oxocarbenium intermediates, initiating bicyclic ring formation at ambient to mild temperatures (25–60°C). The zinc bromide activates the oxidant while coordinating with ether oxygen atoms, directing regioselective carbon-hydrogen bond cleavage [6].
Table 1: Impact of Oxidant Systems on Bicyclic Framework Yield
Oxidant System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
T⁺BF₄⁻/ZnBr₂ | 60 | 6 | 92 |
T⁺BF₄⁻ (solvent-free) | 60 | 12 | 45 |
Dess-Martin periodinane | 80 | 8 | 62 |
Substrate scope studies reveal electron-rich allylic systems undergo oxidation 5–7× faster than electron-deficient analogs, attributed to enhanced oxocarbenium stability. Crucially, this carbon-hydrogen bond oxidation avoids heavy metal catalysts, aligning with green chemistry principles [6].
The oxa-[3,3] Cope rearrangement follows carbon-hydrogen bond oxidation, converting unsaturated alcohols into stereodefined bicyclic carbonyls. This [3,3]-sigmatropic shift proceeds via a chair-like transition state, ensuring high stereoselectivity (>98% diastereomeric excess in constrained systems). The reaction’s driving force is carbonyl formation via spontaneous keto-enol tautomerization post-rearrangement. For Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate, the oxa-[3,3] Cope step establishes the ketone at position 3 and the ester at position 8 with cis-fusion across the bicyclic core [4] [6].
Base-mediated variants (anionic oxy-Cope) accelerate rearrangement rates by 10¹⁰–10¹⁷ versus thermal pathways. However, neutral conditions are often preferred for sensitive substrates to avoid enolate-induced side reactions. Computational studies confirm a concerted, synchronous mechanism with activation energies of 17–34 kilocalories per mole, where steric bulk favors Z-enone formation via non-synchronous pathways [4]. Solvent polarity minimally affects kinetics, as evidenced by gas-phase studies showing intrinsic substrate stabilization governs rate enhancement [4].
Aldol cyclization terminates the tandem sequence, forging the bicyclic skeleton via intramolecular carbon-carbon bond formation. Zinc bromide serves dual roles: it activates the ketone carbonyl for enolization and directs aldol condensation through Lewis acid coordination. Optimal conditions require stoichiometric zinc bromide (1.0 equivalent) in dichloromethane at 0°C, achieving 90% cyclization efficiency. Sub-stoichiometric zinc bromide (<0.5 equivalents) reduces yields to 55–60% due to incomplete enolate formation [6].
Table 2: Zinc Bromide Stoichiometry in Aldol Cyclization Efficiency
ZnBr₂ Equivalents | Temperature (°C) | Cyclization Yield (%) | Reaction Time (h) |
---|---|---|---|
1.0 | 0 | 90 | 2 |
0.5 | 0 | 65 | 4 |
0.2 | 0 | 55 | 6 |
1.0 | 25 | 75 | 1.5 |
Temperature critically influences diastereoselectivity. At ≤0°C, endo-aldol products predominate (>9:1 diastereomeric ratio), whereas ambient temperatures favor exo-isomers (1:1 diastereomeric ratio). This suggests chelation-controlled transition states at low temperatures versus non-chelated pathways at higher temperatures [6].
Asymmetric cycloadditions provide enantioselective access to Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate precursors. Chiral auxiliaries or dual catalytic systems induce stereocontrol during bicyclic ring formation. Cyclic azomethine ylides undergo enantioselective [3+2] cycloadditions with α,β-unsaturated esters under copper-chiral phosphine catalysis, yielding pyrrolidine-fused intermediates with >90% enantiomeric excess. These intermediates undergo oxidative cleavage and esterification to access the target scaffold [7].
Diene-olefin metathesis represents an alternative route. Chiral ruthenium catalysts (e.g., N-heterocyclic carbene complexes) enable desymmetrization of prochiral dienes, affording bicyclic[3.2.1] skeletons with quaternary stereocenters. Recent advances demonstrate 85–92% enantiomeric excess using Grubbs-Hoveyda-type catalysts modified with atropisomeric ligands. However, functionalization of the metathesis products requires additional steps to install the C3-ketone and C8-ester groups [7].
Table 3: Enantioselective Methods for Bicyclic[3.2.1]octane Intermediates
Method | Catalyst System | Enantiomeric Excess (%) | Key Intermediate |
---|---|---|---|
[3+2] Cycloaddition | Cu(I)/Binap | 92 | Pyrrolidine-fused lactam |
Ring-closing metathesis | Ru-chiral NHC | 88 | Cycloheptadiene carboxylate |
Organocatalytic Mannich | Cinchona alkaloid | 85 | β-Amino ketone |
While asymmetric routes offer high stereocontrol, multistep sequences (5–7 steps) limit overall yields to 25–35%. Ongoing research focuses on catalytic asymmetric tandem processes to improve atom economy [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7